



Application Note: Analysis of Ethyl Butyrate using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Ethyl butyrate	
Cat. No.:	B046026	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl butyrate (ethyl butanoate) is an ester with the chemical formula C₆H₁₂O₂. It is a colorless liquid with a characteristic fruity odor, often described as being similar to pineapple. Due to its pleasant aroma, **ethyl butyrate** is widely used as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[1] Accurate and sensitive quantification of **ethyl butyrate** is crucial for quality control, formulation development, and aroma profile analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile compounds like **ethyl butyrate** from complex matrices.[2] This document provides a detailed protocol for the analysis of **ethyl butyrate** using GC-MS.

Principle of the Method

The GC-MS method leverages the strengths of two analytical techniques. Gas chromatography (GC) first separates the volatile components of a sample mixture based on their boiling points and affinities for the stationary phase within the GC column. As the separated components, including **ethyl butyrate**, exit the column, they enter the mass spectrometer (MS). In the MS, molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic, charged pieces. The mass spectrometer then separates these fragments based



on their mass-to-charge ratio (m/z) and measures their relative abundance. The resulting mass spectrum serves as a chemical fingerprint for identification, while the chromatographic peak area is used for quantification.

Experimental Protocol

- 1. Instrumentation and Materials
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and an electron ionization (EI) source.
- GC Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 μm film thickness column with a 5% phenylmethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent).
- Carrier Gas: Helium (99.999% purity or higher).
- Syringes: For manual or autosampler injection.
- Vials: 2 mL amber glass vials with PTFE-lined septa.
- Pipettes and Volumetric Flasks: For standard and sample preparation.
- 2. Reagents and Standards
- Ethyl Butyrate Standard: High purity (≥99%).
- Solvent: High-purity methanol or ethanol for preparing stock and working standard solutions.
 The choice of solvent should be based on the sample matrix and to ensure chromatographic separation from the analyte peak.
- Internal Standard (IS): (Optional but recommended for best quantitative accuracy) A
 compound with similar chemical properties to **ethyl butyrate** but not present in the sample,
 e.g., ethyl pentanoate or hexyl acetate.
- 3. Standard Solution Preparation



- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of pure ethyl butyrate, dissolve it in the chosen solvent, and make up the volume to 100 mL in a volumetric flask. Store refrigerated.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve. A typical concentration range might be 0.1 μg/mL to 20 μg/mL. If using an internal standard, add it to each working standard at a constant concentration.

4. Sample Preparation

The sample preparation method depends on the matrix. For liquid samples like distilled spirits, direct injection may be feasible.[3] For more complex matrices, an extraction step is necessary.

- Direct Injection (for clear liquid samples):
 - Take a known volume or weight of the liquid sample.
 - If necessary, dilute with a suitable solvent to bring the analyte concentration within the calibration range.
 - (Optional) Add the internal standard.
 - Vortex the sample and transfer it to a GC vial for analysis.
- Liquid-Liquid Extraction (LLE) (for aqueous samples):
 - To 5 mL of the sample, add 2 mL of a non-polar solvent (e.g., hexane or dichloromethane).
 - Vortex vigorously for 2 minutes.
 - Centrifuge to separate the layers.
 - Carefully transfer the organic (top) layer to a clean vial.
 - (Optional) Concentrate the extract under a gentle stream of nitrogen if necessary.
 - Reconstitute in a known volume of solvent and transfer to a GC vial.

Methodological & Application





- Solid-Phase Microextraction (SPME) (for volatile headspace analysis):
 - Place a known amount of the solid or liquid sample into a headspace vial.
 - Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.
 - Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.
 - Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

5. GC-MS Instrumental Parameters

The following are typical starting parameters and may require optimization for specific instruments and applications.



Parameter	Value
GC System	
Injector Type	Split/Splitless
Injector Temperature	250 °C
Injection Volume	1 μL
Split Ratio	10:1 to 50:1 (can be adjusted based on concentration)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow mode)
Oven Temperature Program	
Initial Temperature	40 °C, hold for 2 minutes
Ramp Rate	10 °C/min to 200 °C
Final Temperature	200 °C, hold for 5 minutes
Mass Spectrometer	
Ionization Mode	Electron Impact (EI)[4]
Ionization Energy	70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Scan Range	40 - 250 amu
Solvent Delay	3 minutes (or as appropriate to avoid the solvent peak)
Data Acquisition Mode	Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for enhanced quantification)

6. Data Analysis



- Identification: Identify the **ethyl butyrate** peak in the total ion chromatogram (TIC) by its characteristic retention time, determined from the analysis of a pure standard. Confirm the identity by comparing the acquired mass spectrum of the peak with a reference library spectrum (e.g., NIST, Wiley).
- Quantification: Generate a calibration curve by plotting the peak area of ethyl butyrate (or
 the ratio of the analyte peak area to the internal standard peak area) against the
 concentration of the prepared standards. Apply linear regression to the curve. Determine the
 concentration of ethyl butyrate in the samples by interpolating their peak areas from the
 calibration curve.

Data Presentation

Quantitative and Qualitative Data Summary

The following table summarizes key data for the GC-MS analysis of **ethyl butyrate**. The limit of detection (LOD) and accuracy values are based on the analysis of distilled spirits.[3]

Parameter	Value
Molecular Formula	C ₆ H ₁₂ O ₂
Molecular Weight	116.16 g/mol
Retention Time (Typical)	5-8 minutes (highly dependent on the specific column and temperature program)
Key Mass Fragments (m/z)	116 (M+), 88, 71, 60, 43
Quantifier Ion	m/z 60 or 88 (often the most abundant and specific fragments)
Qualifier Ions	m/z 71, 43
Limit of Detection (LOD)	Can range from ~30 μg/L to 500 μg/L depending on the matrix and method.[3]
Accuracy (Recovery)	Typically between 90% and 99%.[3]

Expected Mass Spectrum and Fragmentation

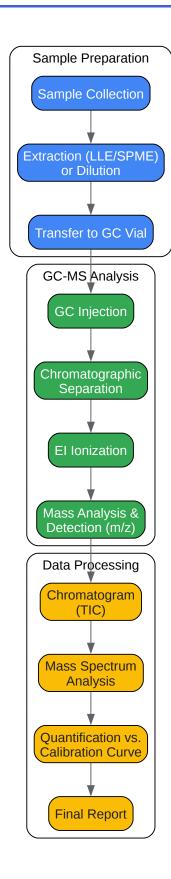


Upon electron impact ionization, **ethyl butyrate** (molecular weight 116) undergoes fragmentation. The molecular ion peak [M]⁺ at m/z 116 may be observed, though it can be of low intensity.[5] Key fragmentation pathways include:

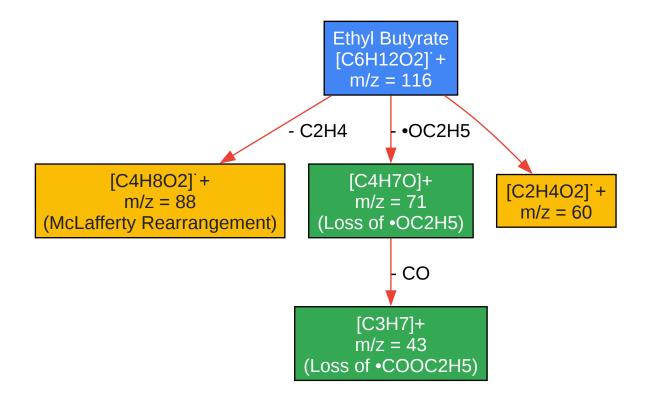
- McLafferty Rearrangement: This is a characteristic fragmentation for esters, producing a prominent peak at m/z 88.[6]
- Alpha-Cleavage: Loss of the ethoxy radical (•OCH₂CH₃) results in the formation of the butyrylium ion at m/z 71.[6]
- Further Fragmentation: Another significant peak is observed at m/z 60.[6] A peak at m/z 43 corresponds to the propyl fragment [C₃H₁]+.

Visualizations









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